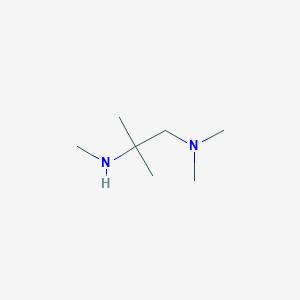

N~1~,N~1~,N~2~,2-四甲基丙烷-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine” is a chemical compound. It is similar to “N,N,2,2-Tetramethyl-1,3-propanediamine” which causes severe skin burns and eye damage .

Synthesis Analysis

The synthesis of similar compounds like “Tetramethylethylenediamine” involves the replacement of the four amine hydrogens with four methyl groups . The synthesis of 1,2-diamines involves a one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles .Molecular Structure Analysis

The molecular structure of similar compounds like “N1,N1’- (ethane-1,2-diyl)bis (N1- (2-aminoethyl)ethane-1,2-diamine)” has been investigated using molecular dynamics (MD) simulations .Chemical Reactions Analysis

Similar compounds like “1,2-Dimethylethylenediamine” are used as chelating diamines for the preparation of metal complexes, some of which function as homogeneous catalysts .科学研究应用

荧光和准分子稳定性研究

研究调查了脂肪族二胺的荧光特性,包括在各种溶剂和温度下的 N,N,N',N'-四甲基丙烷-1,3-二胺 (TMPD)。这项研究揭示了归因于激发单体和分子内准分子的发射带的见解。这些准分子的稳定性受环尺寸和溶剂极性的影响,为基于荧光的技术和材料科学的应用提供了宝贵的数据 (Ahmed & Yamamoto, 1995)。

催化和不对称合成

N,N,N',N'-四甲基丙烷-1,2-二胺衍生物已在金属催化的 1,2-二胺化反应中得到探索,突出了它们在手性 1,2-二胺合成中的作用。这些化合物在天然产物合成、药物开发以及不对称催化中的控制元素中至关重要。金属催化的二胺化反应的进展表明,这些二胺有可能为合成化学和药物发现做出重大贡献 (Cardona & Goti, 2009)。

CO2 捕获和吸收

对 N,N,N',N'-四甲基-1,2-乙二胺和相关二胺的研究表明了它们在 CO2 捕获技术中的潜力。研究这些二胺的酸碱性质及其在不同条件下吸收 CO2 的有效性,揭示了在环境管理和旨在减少碳排放的工业过程中有希望的应用 (Xiao et al., 2020)。

纳米材料的功能化

已经实现了用二胺(包括 N,N,N',N'-四甲基丙烷-1,2-二胺衍生物)对纳米金刚石 (ND) 进行无溶剂共价功能化。这种方法增强了 ND 的亲脂性和分散性,为功能化纳米材料在生物医学到材料工程等各种应用中开辟了新的途径 (Basiuk et al., 2013)。

安全和危害

作用机制

Target of Action

Similar compounds with two nitrogen atoms are known to interact with various enzymes and receptors, acting as ligands or catalysts .

Mode of Action

Compounds with similar structures, containing two nitrogen atoms, are known to be easily oxidized . The lone pair of electrons on the nitrogen atoms makes them active sites that can be attacked by oxidizing agents .

Biochemical Pathways

Similar compounds are known to participate in nucleophilic substitution reactions and acylation reactions in organic synthesis .

Pharmacokinetics

It is known that similar compounds are insoluble in neutral water but soluble in acidic aqueous solutions . This suggests that the compound’s bioavailability could be influenced by the pH of the environment.

Result of Action

It is known that similar compounds can be oxidized to corresponding oxides or nitroso compounds under the action of oxidizing agents .

Action Environment

The action, efficacy, and stability of N1,N~1~,N~2~,2-tetramethylpropane-1,2-diamine can be influenced by environmental factors . For instance, the compound’s solubility and reactivity can be affected by the pH of the environment .

属性

IUPAC Name |

1-N,1-N,2-N,2-tetramethylpropane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-7(2,8-3)6-9(4)5/h8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDKWWUNXACCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2746708.png)

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)

![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)

![N-[[4-(3-chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2746719.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)

![N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2746721.png)

![2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2746730.png)